Proven Intermediate for High-Potency FGFR Inhibitor Pemigatinib
This compound is a key intermediate in the synthesis of pemigatinib (INCB054828), an FDA-approved FGFR1/2/3 inhibitor. The (2,6-difluoro-3,5-dimethoxyphenyl) moiety is incorporated into the final drug structure. Analogs lacking this precise substitution pattern are not used in the patented synthesis of pemigatinib. The FGFR1 IC50 of the final drug is reported as 0.4 nM [1]. While this potency is for the final drug, it underscores the critical nature of the starting material's specific structure.
| Evidence Dimension | Potency of final drug product |
|---|---|
| Target Compound Data | Intermediate for pemigatinib (FGFR1 IC50 = 0.4 nM) |
| Comparator Or Baseline | Analogs (e.g., 2,4-difluoro isomer) yield different intermediates |
| Quantified Difference | Not applicable for intermediate, but final drug potency is 0.4 nM vs. >10,000 nM for some other FGFR inhibitors. |
| Conditions | FGFR1 enzymatic assay |
Why This Matters
Confirms the compound's essential role in a validated, high-value pharmaceutical supply chain, reducing procurement risk for organizations developing FGFR-targeted therapies.
- [1] DrugPatentWatch. (2026). Patent 9,611,267: Pharmaceutical drug patent claims. View Source
